n-(9h-Xanthen-9-yl)benzenesulfonamide
Description
Significance of Sulfonamide Scaffolds in Contemporary Chemical Research
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone of modern medicinal chemistry. ajchem-b.com Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become indispensable. citedrive.comnih.gov Their initial success as antimicrobial agents paved the way for the development of a vast array of therapeutics with diverse biological activities. ajchem-b.comajchem-b.com
The versatility of the sulfonamide scaffold stems from its ability to act as a key structural motif in molecules designed to interact with various biological targets. nih.gov This has led to their application in treating a wide spectrum of diseases. nih.gov Beyond their well-known antibacterial effects, sulfonamides are integral to drugs with antiviral, anticancer, anti-inflammatory, and diuretic properties. ekb.eg For instance, certain sulfonamides function as carbonic anhydrase inhibitors, which are crucial in the management of glaucoma. ajchem-b.com In the realm of oncology, they are found in drugs that inhibit tumor growth. ekb.eg Their role as building blocks in synthetic chemistry is also significant, allowing for the creation of complex molecules with tailored properties. ajchem-b.com
The following table highlights some representative examples of FDA-approved drugs that feature the sulfonamide scaffold, illustrating the breadth of their therapeutic applications.
| Drug Name | Therapeutic Application | Year of Initial Approval (Approx.) |
| Sulfamethoxazole | Antibacterial | 1961 |
| Furosemide | Diuretic | 1966 |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1998 |
| Dorzolamide | Anti-glaucoma (Carbonic anhydrase inhibitor) | 1995 |
| Darunavir | Antiviral (HIV protease inhibitor) | 2006 |
| Pazopanib | Anticancer (Tyrosine kinase inhibitor) | 2009 |
This table provides illustrative examples and is not exhaustive.
Evolution of Xanthene Cores in Advanced Organic Synthesis and Bioactive Molecules
The xanthene core is a heterocyclic system consisting of a central pyran ring fused to two benzene (B151609) rings. nih.gov This tricyclic structure is found in a variety of natural products and has become a privileged scaffold in the design of synthetic molecules with a wide range of applications. nih.govbenthamdirect.com The evolution of xanthene chemistry has been driven by the discovery of its utility in diverse fields, from materials science to medicinal chemistry. researchgate.net
One of the most prominent applications of xanthene cores is in the development of fluorescent dyes. researchgate.net The rigid and planar nature of the xanthene ring system provides a foundation for highly fluorescent molecules with excellent photophysical properties. nih.gov This has led to their widespread use as probes in biological imaging, sensors for detecting metal ions and pH changes, and as components in electro-optical devices. nih.goveurekaselect.com
In the context of bioactive molecules, xanthene derivatives have demonstrated a remarkable array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. benthamdirect.comnih.gov The structural features of the xanthene core can be readily modified, allowing chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov This has made the xanthene scaffold an attractive target for the development of new therapeutic agents and research tools. benthamdirect.comnih.gov
The diverse applications of the xanthene core are summarized in the table below.
| Application Area | Specific Use of Xanthene Derivatives |
| Bioimaging | Fluorescent probes for cellular imaging |
| Sensors | Chemosensors for detecting metal ions and pH |
| Medicinal Chemistry | Scaffolds for anticancer, antiviral, and anti-inflammatory agents |
| Materials Science | Dyes for textiles and components for electro-optical devices |
| Natural Products | Core structure of various bioactive compounds |
This table highlights the major application areas of xanthene derivatives.
Molecular Architecture of N-(9H-Xanthen-9-yl)benzenesulfonamide: Bridging Sulfonamide and Xanthene Chemistry
This compound is a molecule that covalently links the benzenesulfonamide (B165840) and 9H-xanthene moieties. The molecular structure features a nitrogen atom that serves as the bridge, bonded to both the sulfonyl group of the benzenesulfonamide and the C9 position of the xanthene ring. This specific linkage creates a unique three-dimensional architecture that incorporates the chemical properties of both parent scaffolds.
The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from established chemical principles and related synthetic procedures. A plausible route would involve the reaction of 9-amino-9H-xanthene with benzenesulfonyl chloride. This type of nucleophilic substitution reaction, where an amine reacts with a sulfonyl chloride, is a standard method for the formation of sulfonamides. The reaction would likely be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The key molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₅NO₃S | sigmaaldrich.comuni.lu |
| Molecular Weight | 337.4 g/mol | PubChem |
| CAS Number | 6326-01-8 | sigmaaldrich.com |
| Predicted XlogP | 3.7 | uni.lu |
| Monoisotopic Mass | 337.07727 Da | uni.lu |
Data sourced from PubChem and Sigma-Aldrich product information. sigmaaldrich.comuni.lu
The resulting molecule combines the structural rigidity and potential for fluorescence of the xanthene core with the proven biological relevance of the sulfonamide group. This hybrid structure offers intriguing possibilities for further research, potentially leading to the development of novel compounds with unique chemical and biological profiles.
Structure
3D Structure
Properties
IUPAC Name |
N-(9H-xanthen-9-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-24(22,14-8-2-1-3-9-14)20-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKZCOXUQRUOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283388 | |
| Record name | n-(9h-xanthen-9-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-01-8 | |
| Record name | NSC31165 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(9h-xanthen-9-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 9h Xanthen 9 Yl Benzenesulfonamide and Its Analogues
Direct Synthetic Approaches
Direct synthesis methods provide reliable and straightforward routes to N-(9H-xanthen-9-yl)benzenesulfonamide, primarily through condensation and coupling reactions. These approaches involve the formation of the key sulfonamide bond by joining a xanthene moiety with a benzenesulfonyl group.
Condensation Reactions with Benzenesulfonyl Chlorides and Amino Xanthenes
A primary and well-established method for synthesizing xanthene sulfonamides is the condensation reaction between an appropriate amino xanthene and a benzenesulfonyl chloride. nih.gov This reaction, a standard procedure for forming sulfonamides, involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the N-S bond.
The general scheme for this synthesis begins with the preparation of an amino xanthene intermediate. For instance, xanthene sulfonamide derivatives can be synthesized from amino xanthenes, which are in turn prepared from nitro xanthene precursors through reduction. nih.gov The subsequent reaction of the amino xanthene with various sulfonyl chlorides yields the desired xanthene sulfonamide derivatives. nih.gov
In a typical procedure, the amino xanthene and the benzenesulfonyl chloride are stirred in a suitable solvent, often in the presence of a base like triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. nih.gov The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by column chromatography. nih.gov This method is versatile, allowing for the synthesis of a diverse library of analogues by varying the substituents on both the xanthene and the benzenesulfonyl chloride moieties. nih.govnih.gov
Coupling Strategies Involving Xanthydrol and Sulfonamide Precursors
An alternative direct approach involves the coupling of xanthydrol with a sulfonamide. This condensation reaction is typically performed in an acidic medium, with acetic acid being a satisfactory solvent. lookchem.com The reaction proceeds by the acid-catalyzed formation of a stable xanthyl cation from xanthydrol. This electrophilic intermediate is then attacked by the nitrogen atom of the sulfonamide, resulting in the formation of the N-xanthylsulfonamide and a molecule of water. lookchem.com
This method is particularly effective for unsubstituted sulfonamides. lookchem.com The resulting N-xanthylsulfonamides are often crystalline, easily formed, and can be purified without significant difficulty, making them suitable for identification and characterization purposes. lookchem.com Research has demonstrated the successful application of this simple procedure to a range of benzenoid sulfonamides. lookchem.com
Multicomponent Reaction Pathways for Xanthene Derivative Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as high atom economy, procedural simplicity, and the ability to generate complex molecules in a single step. researchgate.netderpharmachemica.com In the context of xanthene chemistry, MCRs provide efficient pathways to various xanthene derivatives, which can be precursors to or analogues of this compound.
A common MCR strategy for synthesizing xanthene scaffolds, such as 14-aryl-14H-dibenzo[a,j]xanthenes, involves the one-pot condensation of an aromatic aldehyde with β-naphthol. derpharmachemica.com Similarly, tetrahydrobenzo[a]xanthen-11-ones can be prepared through a three-component reaction of an aldehyde, 2-naphthol, and dimedone. researchgate.netamazonaws.com These reactions are typically facilitated by a catalyst to drive the condensation and subsequent cyclization. derpharmachemica.comum.edu.mt The efficiency of these MCRs often depends on the choice of catalyst and reaction conditions, with numerous methods developed to optimize yields and reaction times. derpharmachemica.com While not a direct synthesis of the titular compound, these MCRs are crucial for building the core xanthene structure, which can then be functionalized to introduce the required sulfonamide group.
Catalytic Advancements in Synthesis
The development of novel and efficient catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of xanthene sulfonamides and their parent xanthene structures, catalytic advancements have focused on improving reaction efficiency, reducing environmental impact, and simplifying catalyst recovery and reuse.
Application of Silica-Based Sulfonic Acid Catalysts
Heterogeneous solid acid catalysts, particularly those based on silica (B1680970), have gained prominence due to their low cost, ease of preparation, recyclability, and operational simplicity. asianpubs.org Silica-based sulfonic acid catalysts (SiO2-Pr-SO3H) are prepared by functionalizing silica gel, first by grafting with a thiol-containing silane (B1218182) like (3-mercaptopropyl)trimethoxysilane, followed by oxidation of the thiol groups to sulfonic acid moieties. sid.ir
These solid acid catalysts have proven highly effective in promoting the synthesis of xanthene derivatives through multicomponent reactions. asianpubs.orgsid.ir For example, the one-pot reaction of β-naphthol and aldehydes to form 14-aryl-14H-dibenzo[a,j]xanthenes proceeds in high yields under solvent-free conditions at elevated temperatures using a silica-based sulfonic acid catalyst. asianpubs.orgsid.ir The catalyst's high thermal stability and the ability to be recovered by simple filtration and reused multiple times without significant loss of activity make it an attractive option for large-scale and environmentally friendly synthesis. asianpubs.orgoiccpress.com
Below is a data table summarizing the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives using a silica-based sulfonic acid catalyst, highlighting the efficiency of this method.
| Aldehyde Reactant | Product | Time (min) | Yield (%) |
| 4-ClC6H4CHO | 3a | 25 | 98 |
| 4-O2NC6H4CHO | 3b | 20 | 99 |
| 3-O2NC6H4CHO | 3c | 25 | 98 |
| C6H5CHO | 3d | 30 | 96 |
| 4-CH3C6H4CHO | 3e | 35 | 97 |
| 4-CH3OC6H4CHO | 3f | 30 | 98 |
| Table compiled from research data on multicomponent synthesis using silica-based sulfonic acid catalysts. sid.ir |
Green Chemistry Principles in Xanthene Sulfonamide Synthesis (e.g., Sulfonated Fructose (B13574) Catalysis)
Adherence to green chemistry principles is an increasingly important goal in chemical synthesis. This involves the use of non-toxic, renewable materials, and environmentally benign reaction conditions. A notable innovation in this area is the use of sulfonated fructose as a biodegradable and efficient catalyst for synthesizing xanthene derivatives. amazonaws.comjournaljpri.comresearchgate.net
Sulfonated fructose is prepared from fructose, a renewable resource. The sulfonation process enhances its acidity and stability, making it a highly effective catalyst. amazonaws.comjournaljpri.com This green catalyst has been successfully used in the condensation reactions of aldehydes with β-naphthol and/or dimedone to produce various xanthene structures. amazonaws.comjournaljpri.com The reactions are often carried out in greener solvents like water-ethanol mixtures under reflux conditions. amazonaws.com
The advantages of using sulfonated fructose include:
Higher Catalytic Activity: Leading to shorter reaction times and increased product yields. journaljpri.comresearchgate.net
Greater Stability: The catalyst has a longer lifespan and is less prone to degradation. journaljpri.comresearchgate.net
Environmental Compatibility: It aligns with green chemistry principles by reducing pollution. amazonaws.comjournaljpri.com
Milder Conditions: It allows reactions to proceed in environmentally friendly solvents. journaljpri.com
Improved Selectivity: The catalyst can lead to fewer by-products and higher product purity. journaljpri.com
This approach represents a significant step towards the sustainable synthesis of complex heterocyclic compounds like xanthene sulfonamides. amazonaws.comjournaljpri.com
Derivatization Strategies for this compound Analogues
The generation of analogues of this compound is a key area of research, allowing for the systematic investigation of structure-activity relationships. These strategies primarily focus on two main domains of the molecule: the benzenesulfonamide (B165840) ring and the tricyclic xanthene system.
Substituent Incorporation on the Benzenesulfonamide Moiety
A general synthetic pathway involves the reaction of an aminoxanthene derivative with a substituted benzenesulfonyl chloride in a suitable solvent, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. nih.govtandfonline.com For instance, the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives begins with the preparation of 4-amino-9H-xanthen-9-one, which is then reacted with various benzenesulfonyl chlorides to yield the final products. nih.gov
The range of substituents that can be introduced is extensive. Researchers have successfully incorporated groups such as methoxy (B1213986) and pentafluoro moieties onto the benzenesulfonamide ring. nih.gov The reaction of 4-amino-9H-xanthen-9-one with the appropriately substituted benzenesulfonyl chloride in chloroform (B151607) with triethylamine affords the desired N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives. nih.gov This modular approach facilitates the creation of a library of compounds with tailored electronic properties.
Similarly, xanthene sulfonamide derivatives have been synthesized by reacting amino xanthene intermediates with a variety of sulfonyl chlorides in refluxing tetrahydrofuran (B95107) (THF). tandfonline.comnih.gov This has led to the preparation of compounds with substituents like acetyl groups on the benzenesulfonamide ring. tandfonline.com The flexibility of this synthetic approach is a key advantage in the development of new chemical entities.
Table 1: Examples of Substituents Incorporated on the Benzenesulfonamide Moiety
| Substituent on Benzenesulfonamide | Resulting Compound Class | Reference |
|---|---|---|
| 4-Methoxy | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative | nih.gov |
| Pentafluoro | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative | nih.gov |
Modifications of the Xanthene Ring System
In addition to modifying the benzenesulfonamide portion, alterations to the xanthene ring system itself provide another avenue for generating structural diversity. These modifications can range from changes in the oxidation state of the xanthene core to the addition of various substituents on the aromatic rings of the xanthene moiety.
One notable modification involves the synthesis of xanthene structures that are not based on the simple 9H-xanthene. For example, a series of xanthene sulfonamides were created starting from the condensation of dimedone with either m-nitrobenzaldehyde or p-nitrobenzaldehyde. tandfonline.comnih.gov This initial step yields nitro xanthene derivatives, which are then subjected to reduction to form the corresponding amino xanthenes. tandfonline.comnih.gov These amino xanthenes subsequently react with sulfonyl chlorides to produce the final sulfonamide derivatives. tandfonline.comnih.gov This strategy inherently modifies the substitution pattern on the phenyl ring that is part of the xanthene system, originating from the initial choice of substituted benzaldehyde.
Another significant alteration to the xanthene core is the introduction of a ketone at the 9-position, forming a xanthone (B1684191) structure. The synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides is a prime example of this. nih.gov The process begins with the cyclization of 2-(2-nitrophenoxy)benzoic acid to yield a nitro-9H-xanthen-9-one intermediate. nih.gov This nitro group is then reduced to an amine, providing the key precursor for the subsequent sulfonylation reaction. nih.gov This modification from a xanthene to a xanthone core significantly alters the planarity and electronic properties of the heterocyclic system.
Furthermore, the synthesis of 1,8-dioxo-octahydroxanthene derivatives introduces substantial changes to the xanthene framework. These compounds are prepared through the condensation of dimedone with an appropriate aldehyde. tandfonline.com This results in a partially saturated xanthene ring system with carbonyl functionalities, which presents a distinctly different three-dimensional structure compared to the planar aromatic system of 9H-xanthene.
Table 2: Examples of Modifications to the Xanthene Ring System
| Xanthene Modification | Synthetic Precursor | Resulting Compound Class | Reference |
|---|---|---|---|
| Introduction of a 4-amino-9-oxo group | 2-(2-Nitrophenoxy)benzoic acid | N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | nih.gov |
| Introduction of a 9-phenyl group with substituents | m-Nitrobenzaldehyde or p-nitrobenzaldehyde and dimedone | N-(4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl)benzenesulfonamides | tandfonline.comnih.gov |
Mechanistic Investigations of N 9h Xanthen 9 Yl Benzenesulfonamide Reactivity
Reaction Pathways and Intermediate Formation (e.g., Xanthylium Ion)
The principal reaction pathway for N-(9H-xanthen-9-yl)benzenesulfonamide involves the cleavage of the C9-N bond. This heterolytic cleavage is facilitated by the remarkable stability of the resulting xanthylium cation. The xanthenyl group, being a bulky and good leaving group, readily departs, particularly under acidic conditions or upon interaction with Lewis acids.
The formation of the xanthylium ion is a critical step that dictates the subsequent reaction pathways. This carbocation is highly stabilized through resonance, with the positive charge delocalized over the two aromatic rings and the oxygen atom of the xanthene core. This delocalization significantly lowers the activation energy for its formation, making it a readily accessible intermediate.
Illustrative Reaction Pathway to Xanthylium Ion:
The stability of the xanthylium cation is a key thermodynamic driving force in many reactions involving this compound. Once formed, this electrophilic species can be trapped by a variety of nucleophiles.
Nucleophilic Attack and Electrophilic Aromatic Substitution Mechanisms
The xanthylium ion, being a potent electrophile, is susceptible to nucleophilic attack . A wide range of nucleophiles, including water, alcohols, and arenes, can react with the xanthylium cation at the C9 position to form new 9-substituted xanthene derivatives.
Furthermore, the xanthylium ion can act as the electrophile in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In the presence of electron-rich aromatic compounds, the xanthylium cation can attack the aromatic ring, leading to the formation of a C-C bond and the generation of 9-aryl-xanthene derivatives. The mechanism proceeds via the typical steps of electrophilic aromatic substitution:
Formation of the electrophile (xanthylium ion).
Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex).
Deprotonation of the sigma complex to restore aromaticity. chemrxiv.org
The regioselectivity of this substitution is dictated by the directing effects of the substituents on the reacting arene.
Conversely, the benzenesulfonamide (B165840) moiety of the parent molecule can undergo electrophilic aromatic substitution on its own phenyl ring. The N-(9H-xanthen-9-yl)sulfamoyl group is expected to be a deactivating and meta-directing group due to the electron-withdrawing nature of the sulfonyl group.
Intramolecular Rearrangements and Sulfonyl Group Migration
While less common, intramolecular rearrangements involving the this compound framework are conceivable under specific conditions. One potential rearrangement is the migration of the sulfonyl group. In related systems, such as N-arylsulfonamides, acid-catalyzed sulfonyl group migration has been observed, particularly with electron-rich aromatic rings.
For this compound, a plausible intramolecular rearrangement could involve the migration of the benzenesulfonyl group from the nitrogen atom to one of the electron-rich aromatic rings of the xanthene moiety. This process would likely proceed through the formation of an intimate ion pair between the xanthylium cation and the benzenesulfonamide anion, followed by an intramolecular electrophilic aromatic substitution.
Hypothetical Sulfonyl Group Migration Pathway:
Protonation of the sulfonamide nitrogen.
Heterolytic cleavage of the C9-N bond to form a xanthylium cation and benzenesulfonamide.
Intramolecular attack of one of the xanthene aromatic rings on the sulfur atom of the benzenesulfonyl group.
Deprotonation to yield a C-sulfonated xanthene derivative.
The feasibility of such a rearrangement would be highly dependent on the reaction conditions, particularly the acidity of the medium.
Kinetic and Thermodynamic Parameters of Reaction Processes
Experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, qualitative assessments can be made based on the general principles of physical organic chemistry.
The formation of the xanthylium cation is likely the rate-determining step in many reactions of this compound. The stability of this cation suggests that the thermodynamics of its formation are favorable.
Below is an illustrative data table with hypothetical, yet chemically reasonable, parameters for the acid-catalyzed hydrolysis of this compound to form the xanthylium ion. These values are for demonstrative purposes and are not based on experimental data for this specific compound.
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Formation of Xanthylium Ion
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea) | 80 - 100 | kJ/mol |
| Enthalpy of Reaction (ΔH) | 20 - 40 | kJ/mol |
| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 | kJ/mol |
This data is illustrative and intended to provide a qualitative understanding of the reaction energetics.
Molecular Mechanisms of Biological Activities in Vitro Focus
Receptor Modulation Studies
The primary characterized activity of the N-(9H-xanthen-9-yl)benzenesulfonamide scaffold is its interaction with the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). Research has centered on the derivative 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614) , which has been definitively characterized as a negative allosteric modulator (NAM) of FFA4 nih.govnih.govresearchgate.net.
As a NAM, AH-7614 does not compete with endogenous agonists (like long-chain fatty acids) at the primary binding site (orthosteric site). Instead, it binds to a distinct, alternative (allosteric) site on the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists, thereby inhibiting receptor signaling nih.govmdpi.com.
Initial reports described AH-7614 simply as an antagonist nih.govwikipedia.org. However, further investigation revealed its non-competitive mechanism of action, leading to its classification as a NAM nih.govnih.gov. This modulation has been shown to effectively block FFA4-mediated signaling cascades, such as intracellular calcium mobilization and the secretion of glucagon-like peptide-1 (GLP-1) in various cell lines nih.gov. The compound demonstrates selectivity for FFA4, with significantly less activity at the related Free Fatty Acid Receptor 1 (FFA1) medchemexpress.comcaymanchem.com.
| Compound | Chemical Name | Activity at FFA4/GPR120 | Reference |
|---|---|---|---|
| AH-7614 | 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide | Negative Allosteric Modulator (NAM) | nih.govnih.gov |
| TUG-1506 | 4-methyl-N-(9H-thioxanthen-9-yl)benzenesulfonamide | Negative Allosteric Modulator (NAM) | nih.gov |
| TUG-1387 | 4-methyl-N-(9H-xanthen-9-yl)benzamide | Inactive (used as a negative control) | nih.govnih.gov |
A key characteristic of AH-7614's allosteric modulation of FFA4 is its "probe dependence" nih.govnih.govresearchgate.net. This phenomenon means that the magnitude and nature of the negative modulation exerted by AH-7614 can vary significantly depending on the specific agonist being used to activate the receptor mdpi.com.
Studies have demonstrated that while AH-7614 inhibits FFA4 signaling induced by a range of both endogenous fatty acids and synthetic agonists, the degree of inhibition is not uniform across all activators nih.govresearchgate.net. This suggests that different agonists may stabilize slightly different active conformations of the receptor. The binding of AH-7614 to its allosteric site may have a more profound inhibitory effect on some of these conformations than on others. This agonist-specific effect is a hallmark of complex allosteric interactions and highlights the intricate molecular dynamics between the receptor, the orthosteric agonist, and the allosteric modulator mdpi.com. The development of inactive analogs, such as TUG-1387, has been crucial in confirming that the observed biological effects are specifically due to FFA4 modulation and not off-target activities nih.govnih.gov.
GPR120 (FFA4) is a critical sensor of dietary fats and plays a significant role in the regulation of metabolism and inflammation frontiersin.orgresearchgate.net. Its activation by long-chain fatty acids triggers several key signaling pathways that influence energy homeostasis.
Metabolic Regulation: GPR120 is highly expressed in adipose tissue, the pancreas, and intestinal endocrine cells mdpi.comabcam.com.
In adipocytes, GPR120 activation promotes adipogenesis (the formation of fat cells) and enhances glucose uptake by stimulating the translocation of the glucose transporter GLUT4 to the cell membrane frontiersin.orgnih.gov.
In the gut, it mediates the secretion of incretin hormones like GLP-1, which enhances insulin secretion from the pancreas in a glucose-dependent manner nih.gov.
In the pancreas, GPR120 is expressed in islet cells and its activation can modulate the secretion of insulin and somatostatin, contributing to glucose homeostasis frontiersin.orgmdpi.com.
Signaling Pathways: GPR120 couples to multiple intracellular signaling cascades, primarily through two distinct pathways:
Gαq/11 Pathway: The canonical signaling pathway involves the activation of Gαq/11 proteins. This leads to the stimulation of phospholipase C, generation of inositol phosphates, and a subsequent increase in intracellular calcium levels. This pathway is largely responsible for the metabolic effects of GPR120, including GLP-1 secretion and insulin sensitization abcam.com.
β-Arrestin Pathway: GPR120 activation also promotes the recruitment of β-arrestin 2. This interaction is independent of G-protein coupling and is primarily responsible for the potent anti-inflammatory effects associated with GPR120 signaling nih.gov.
The dual signaling capability of GPR120 allows it to act as a crucial link between dietary fat intake, metabolic control, and inflammatory responses mdpi.comnih.gov. Dysfunction of GPR120 has been linked to obesity and insulin resistance, making it an important therapeutic target for metabolic diseases researchgate.net.
Mechanisms of Antimicrobial Action (In Vitro)
Detailed investigations into the specific antimicrobial mechanisms of this compound are not present in the current body of scientific literature. The potential for this compound to act through various antimicrobial pathways has not been specifically explored.
Inhibition of Bacterial Efflux Pumps
There are no available studies that specifically investigate or demonstrate the ability of this compound to inhibit bacterial efflux pumps. Efflux pumps are a common mechanism of antimicrobial resistance, but the role of this specific compound as an efflux pump inhibitor (EPI) has not been documented.
Biofilm Formation Reduction
There is no published research specifically evaluating the efficacy or mechanism of this compound in reducing or inhibiting bacterial biofilm formation.
Molecular Mechanisms of In Vitro Antiproliferative Activity
While related compounds, such as N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, have been synthesized and evaluated for antiproliferative activity, the specific molecular mechanisms for this compound itself have not been elucidated in published studies.
Induction of Apoptosis Pathways and Cell Cycle Modulation
There are no specific in vitro studies that report on the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cell lines. The pathways and molecular targets involved in any potential pro-apoptotic or cell cycle-arresting activity remain uninvestigated for this compound.
Intracellular Calcium Dynamics and Mitochondrial Membrane Potential Perturbation
The effects of this compound on intracellular calcium homeostasis and mitochondrial membrane potential have not been a subject of specific scientific inquiry. Therefore, no data is available to describe its mechanism of action related to these cellular processes.
Structure-Activity Relationship (SAR) Studies for Antiproliferative Potency
The antiproliferative potential of this compound derivatives is significantly influenced by the nature and position of substituents on both the xanthene core and the benzenesulfonamide (B165840) moiety. In vitro studies on a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have provided valuable insights into their structure-activity relationship (SAR), highlighting key structural features that modulate their cytotoxic effects against various cancer cell lines.
Impact of Substituents on the Benzenesulfonamide Ring
Systematic modifications of the benzenesulfonamide ring have demonstrated that electronic and steric factors play a crucial role in the antiproliferative activity. One of the most potent compounds identified in a study was 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide. nih.govnih.gov This compound, featuring an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring, exhibited superior activity against MDA-MB-231 and T-47D breast cancer cell lines, as well as the SK-N-MC neuroblastoma cell line. nih.govnih.gov Notably, its potency against T-47D and SK-N-MC cells was higher than that of the standard anticancer drug etoposide. nih.gov
Furthermore, the introduction of multiple fluorine atoms onto the benzenesulfonamide ring led to a significant enhancement of antiproliferative activity. nih.govnih.gov Specifically, the pentafluoro derivatives demonstrated greater potency than doxorubicin against the CCRF-CEM human leukemia cell line and the MDA-MB-468 breast adenocarcinoma cell line. nih.govnih.gov This suggests that strong electron-withdrawing groups on the benzenesulfonamide ring can substantially improve the anticancer efficacy of this class of compounds.
Impact of Substituents on the Xanthone (B1684191) Core
Modifications to the xanthone nucleus also play a critical role in determining the antiproliferative potency. Studies have shown that the presence of a chlorine atom at the 6-position of the xanthone ring generally leads to an increase in activity. nih.gov A comparative analysis revealed that compounds bearing this chlorine substituent were often more potent than their non-chlorinated counterparts. nih.gov
The interplay between substituents on both the xanthone and the benzenesulfonamide rings is crucial for maximizing antiproliferative activity. For instance, compounds that combined the pentafluoro substitution on the benzenesulfonamide ring with or without a chlorine atom on the xanthone moiety were consistently among the most active across multiple cell lines. nih.gov
The following table summarizes the antiproliferative activity (IC50 in µM) of selected N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives against various cancer cell lines.
| Compound ID | Xanthone Substituent | Benzenesulfonamide Substituent | MDA-MB-231 (IC50 µM) | T-47D (IC50 µM) | SK-N-MC (IC50 µM) |
| 5i | H | 4-Methoxy | >100 | 19.7 | 25.2 |
| Etoposide | - | - | 45.3 | 32.7 | 45.1 |
The following table illustrates the percentage of cell proliferation inhibition by selected compounds at a concentration of 10 µg/mL against HCT-116, CCRF-CEM, and MDA-MB-468 cell lines.
| Compound ID | Xanthone Substituent | Benzenesulfonamide Substituent | HCT-116 (% Inhibition) | CCRF-CEM (% Inhibition) | MDA-MB-468 (% Inhibition) |
| 5a | H | Pentafluoro | 79 | 79 | - |
| 6a | 6-Chloro | Pentafluoro | 86 | 75 | 65 |
| Doxorubicin | - | - | 63 | 73 | - |
These SAR studies underscore that a hybrid molecule combining a xanthone scaffold with a benzenesulfonamide moiety can be a promising framework for the development of novel anticancer agents. nih.govnih.gov The potency of these compounds can be finely tuned through strategic substitution on both aromatic systems.
Advanced Computational Studies and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These methods provide a theoretical framework to analyze electronic structure, charge distribution, and reactivity, offering predictions that can be correlated with experimental findings. researchgate.netnih.gov
Electronic Structure, Molecular Orbitals (HOMO/LUMO), and Charge Distribution Analysis
The electronic properties of sulfonamide derivatives are often investigated using DFT methods, such as the B3LYP functional, to optimize molecular geometry and calculate key parameters. researchgate.netnih.govaimspress.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.comnih.gov A large energy gap suggests high stability, whereas a small gap indicates higher reactivity and polarizability, suggesting that charge transfer can easily occur within the molecule. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are another vital tool derived from these calculations. MEP plots illustrate the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). aimspress.commkjc.innih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules, and for understanding intermolecular forces like hydrogen bonding that influence crystal structure and ligand-receptor binding. mkjc.inresearchgate.net For instance, in related sulfonamides, negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. nih.gov
While specific DFT calculations for N-(9H-Xanthen-9-yl)benzenesulfonamide were not detailed in the reviewed literature, the principles from studies on analogous sulfonamides provide a clear framework for its theoretical characterization.
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Represents the ability to donate an electron. aimspress.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the ability to accept an electron. aimspress.com |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Molecules with a larger HOMO-LUMO gap are generally harder. nih.gov |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Soft molecules are more reactive. nih.gov |
| Electrophilicity Index (ω) | Measures the energy stabilization when a system acquires additional electronic charge. | Indicates the electrophilic nature of a molecule. nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Predicts sites for nucleophilic and electrophilic attack and intermolecular interactions. aimspress.commkjc.in |
This table is generated based on principles described in the cited literature for analyzing organic molecules.
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Theoretical calculations are also employed to predict spectroscopic data. By calculating vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra, which can then be compared with experimental results to confirm the molecular structure. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of complex molecules.
Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugative interactions and intramolecular charge transfer, providing insight into molecular stability. nih.gov The analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, is critical for understanding the behavior of the compound in a condensed phase or a biological environment. mkjc.innih.gov Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) can precisely characterize the nature and strength of these non-covalent bonds. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is extensively used in drug discovery to screen for potential inhibitors or activators and to understand their mechanism of action at a molecular level. researchgate.net
Ligand-Protein Interaction Profiling for Enzyme Binding Sites (e.g., PGAM1)
Phosphoglycerate mutase 1 (PGAM1) is an enzyme involved in glycolysis that has been identified as a target in cancer metabolism. nih.gov Studies on N-xanthone benzenesulfonamides, which are structurally related to this compound (differing by a ketone group on the xanthene core), have identified them as novel PGAM1 inhibitors. nih.gov Molecular docking simulations revealed that these compounds bind to an allosteric site on the PGAM1 protein rather than the active site. The binding is stabilized by a network of intermolecular interactions, including hydrogen bonds and pi-pi stacking with key amino acid residues within the binding pocket. nih.gov This allosteric inhibition mechanism presents a promising avenue for developing selective anticancer agents. nih.gov
Table 2: Summary of Molecular Docking Insights for N-xanthone benzenesulfonamides with PGAM1
| Feature | Observation | Implication |
|---|---|---|
| Binding Site | Allosteric pocket | Offers potential for inhibitor specificity and avoids competition with the natural substrate. nih.gov |
| Key Interactions | Hydrogen bonding, pi-pi stacking | These non-covalent interactions are crucial for stabilizing the ligand-protein complex. nih.gov |
| Inhibitor Class | N-xanthone benzenesulfonamides | Serve as a template for designing novel PGAM1 inhibitors for cancer therapy. nih.gov |
This table is based on findings for N-xanthone benzenesulfonamides, close analogs of the subject compound. nih.gov
Receptor Binding Mode Analysis (e.g., FFA4/GPR120)
The free-fatty acid receptor-4 (FFA4), also known as GPR120, is a G protein-coupled receptor that plays a role in metabolism and inflammation, making it a target for metabolic disorders. nih.gov A close analog of the subject compound, 4-methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614), has been identified as a noncompetitive, negative allosteric modulator of FFA4. nih.gov
Molecular modeling and mutational analysis studies have provided insight into how ligands bind to FFA4. nih.gov For many agonists, a key interaction involves an arginine residue (Arg99) in an extracellular loop, which is thought to bind the carboxylate group of fatty acids. nih.gov The antagonist AH-7614, with its distinct xanthene-sulfonamide scaffold, modulates the receptor's function allosterically. nih.gov It demonstrates high potency for inhibiting human FFA4, with a reported pIC50 of 7.1 (equivalent to an IC50 of 79 nM), and shows selectivity over the related FFA1 receptor. nih.gov
Table 3: Receptor Binding Profile of AH-7614 (a close analog) with FFA4/GPR120
| Parameter | Value/Description | Reference |
|---|---|---|
| Compound | 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide (AH-7614) | nih.govnih.gov |
| Target | Free-Fatty Acid Receptor-4 (FFA4/GPR120) | nih.govnih.gov |
| Mechanism | Negative Allosteric Modulator | nih.gov |
| Potency (pIC50) | 7.1 ± 0.35 | nih.gov |
| Potency (IC50) | ~79 nM | nih.gov |
| Binding Insights | Though not directly binding Arg99 like agonists, it modulates receptor function non-competitively. | nih.govnih.gov |
Molecular Dynamics Simulations for Conformational Ensembles and Flexibility
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational flexibility of both the ligand and its protein target over time. These simulations are crucial for assessing the stability of a docked ligand-protein complex and understanding the energetic landscape of binding. nih.gov
By simulating the system in a realistic environment (e.g., solvated in water), MD can reveal how the ligand and protein adapt to each other, identify stable binding poses, and calculate binding free energies using methods like MM/PBSA and MM/GBSA. nih.gov For a molecule like this compound, MD simulations would be essential to explore its conformational ensemble—the collection of different shapes the molecule can adopt—and to verify that it remains stably bound within the target site of an enzyme like PGAM1 or a receptor like FFA4. Such studies can highlight key dynamic interactions and conformational changes that are not apparent from static docking poses alone.
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Other Names/Acronyms |
|---|---|
| This compound | - |
| 4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | AH-7614 |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | Xanthone (B1684191) benzenesulfonamide (B165840) derivative |
| Phosphoglycerate mutase 1 | PGAM1 |
| Free-fatty acid receptor-4 | FFA4, GPR120 |
| Etoposide | - |
| Doxorubicin | - |
| 4-methyl-N-(9H-thioxanthen-9-yl)benzenesulfonamide | TUG-1506 |
In Silico Target Fishing and Network Analysis
In silico target fishing is a computational strategy employed to identify potential protein targets for a given small molecule. This approach is instrumental in the early stages of drug discovery for elucidating a compound's mechanism of action, predicting potential off-target effects, and for drug repurposing. nih.govnih.gov Methodologies for target prediction are diverse and can be broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-based methods, the more common strategy, rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov These techniques involve comparing the query molecule, in this case, this compound, against large databases of compounds with known protein targets, such as ChEMBL and PubChem. nih.gov Algorithms may utilize 2D or 3D similarity searches, pharmacophore modeling, or machine learning models to predict potential targets. nih.gov For instance, a 2D similarity search might employ chemical fingerprints to find molecules with shared structural features, and the known targets of these molecules are then proposed as potential targets for the query compound. nih.gov
While specific data for this compound is not available, related research on substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides has shown these compounds to possess antiproliferative activity against various cancer cell lines. nih.govnih.gov A future in silico target fishing study on this compound could potentially identify targets within cancer-related pathways, providing a molecular basis for such activities.
Hypothetical Target Prediction Table for this compound
Below is a hypothetical and illustrative data table of what a target fishing output might resemble. The targets listed are for exemplary purposes only and are not based on experimental or computational results for this specific compound.
| Predicted Target | Gene Name | Prediction Score | Method |
| Carbonic Anhydrase II | CA2 | 0.85 | 3D Shape Similarity |
| Tyrosine-protein kinase ABL1 | ABL1 | 0.79 | Pharmacophore |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.75 | 2D Fingerprint |
| Cyclooxygenase-2 | PTGS2 | 0.72 | Machine Learning |
| Estrogen Receptor Alpha | ESR1 | 0.68 | 2D Fingerprint |
Hypothetical Network Analysis Summary
A subsequent network analysis of these hypothetical targets could reveal, for example, that MAPK1 and ABL1 are interconnected within a known cancer signaling pathway. This would suggest that the compound might exert its effect through modulation of this pathway, a hypothesis that could then be tested experimentally.
Applications in Chemical Research and Methodology Development
Catalytic Applications of Xanthene Sulfonamides
While the direct application of N-(9H-xanthen-9-yl)benzenesulfonamide as a catalyst is not extensively documented, the constituent xanthene and sulfonamide moieties are well-established in the field of catalysis. The combination of these two functional groups within a single molecule presents intriguing possibilities for the development of new catalytic systems.
Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the performance of these catalytic systems is heavily reliant on the nature of the ligands coordinated to the metal center. Ligands influence the steric and electronic environment of the metal, thereby controlling the reactivity, selectivity, and stability of the catalyst.
The this compound scaffold possesses several features that suggest its potential as a ligand in transition metal catalysis. The presence of nitrogen and oxygen atoms offers potential coordination sites for metal ions. The sulfonamide nitrogen, in particular, can act as a directing group in C-H activation reactions, a powerful strategy for the efficient functionalization of organic molecules nih.gov. The development of specialized ligands is a key factor in advancing palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-nitrogen bonds mdpi.comuva.es. Although simple triarylphosphines were used historically, bulky dialkylbiarylphosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated enhanced catalytic activity and scope . The design of novel ligands with specific steric and electronic properties is critical for activating challenging chemical bonds and for the synthesis of fine chemicals and functional materials mdpi.com.
Research into related structures has shown that N-sulfonamide groups can be effective coupling partners in palladium-catalyzed intramolecular C–N bond-forming reactions to synthesize N-heterocycles nih.gov. This suggests that the sulfonamide moiety within the xanthene framework could participate in or influence catalytic cycles. While the direct use of this compound as a primary ligand is yet to be fully explored, its structural components are of significant interest in the ongoing design of advanced catalytic systems for transition-metal-catalyzed transformations nih.gov.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. This field has seen rapid growth, particularly in the area of asymmetric synthesis, where chiral organocatalysts are used to produce enantiomerically enriched products.
The this compound structure contains elements that are relevant to organocatalysis. For instance, sulfonic acids and their derivatives are known to function as effective Brønsted acid catalysts. Specifically, sulfonic acid functionalized imidazolium salts have been employed as reusable organocatalysts for the synthesis of various xanthene derivatives researchgate.net. While this compound is not a sulfonic acid itself, the sulfonamide group is a key functional group in many organocatalysts. The acidity of the N-H proton can be tuned by the substituents on the benzene (B151609) ring, allowing it to participate in hydrogen bonding interactions, which are crucial for substrate activation and stereocontrol in many asymmetric transformations.
The development of new asymmetric catalytic reactions is a central theme in modern chemistry, aiming for the efficient synthesis of enantiopure chiral molecules acs.org. The synthesis of new asymmetric xanthene dyes has been achieved through catalyst-free methods, highlighting the inherent reactivity of the xanthene scaffold nih.gov. The combination of the rigid xanthene backbone with the versatile sulfonamide group could lead to the development of novel chiral catalysts or auxiliaries for asymmetric synthesis.
Development of Fluorescent Probes and Luminescence Quenching Compounds for Research
The xanthene core of this compound is the basis for a large class of highly fluorescent dyes, such as fluorescein and rhodamine. These dyes are characterized by high absorption coefficients, excellent fluorescence quantum yields, and good photostability, making them ideal candidates for the development of fluorescent probes.
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule through dipole-dipole interactions nih.govyoutube.com. This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor if it is also fluorescent nih.gov. The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically within 1-10 nanometers), making it a "spectroscopic ruler" for measuring molecular-scale distances mdpi.com.
FRET-based probes are designed by linking a donor and an acceptor fluorophore to a molecular scaffold nih.govfrontiersin.org. A change in the conformation of the scaffold, induced by binding to a target analyte, alters the distance or orientation between the donor and acceptor, leading to a measurable change in the FRET signal nih.govmdpi.com. This principle is widely used to create probes for detecting ions, nucleic acid hybridization, and protein-protein interactions youtube.comnih.gov.
Xanthene-based dyes are frequently used as either donors or acceptors in FRET systems due to their favorable photophysical properties nih.govresearchgate.net. By incorporating a xanthene sulfonamide moiety into a FRET probe, it is possible to design sensors where the binding of an analyte to the sulfonamide or a receptor attached to it modulates the FRET efficiency. FRET-based inhibitory assays have been successfully used to screen for the activity of sulfonamide derivatives against biological targets researchgate.net.
| Key FRET Parameter | Description | Relevance to Probe Design |
| Förster Distance (R₀) | The distance at which FRET efficiency is 50%. | Determines the effective working distance of the FRET probe. |
| Spectral Overlap | The degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum. | A larger overlap integral leads to more efficient FRET. |
| Quantum Yield of Donor | The efficiency of the donor's fluorescence process. | A higher quantum yield generally results in a stronger FRET signal. |
| Relative Orientation | The relative orientation of the donor and acceptor transition dipoles. | FRET is most efficient when the dipoles are parallel. |
A chemosensor is a molecule that signals the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. The design of a chemosensor typically involves integrating a recognition unit (receptor) that selectively binds the analyte with a signaling unit (fluorophore).
The xanthene sulfonamide scaffold is an excellent platform for designing chemosensors. The xanthene moiety serves as the fluorescent reporter, while the sulfonamide group can either act as the recognition site itself or as a linker to attach a more complex receptor. The binding of an analyte to the receptor can induce a change in the electronic properties of the xanthene core, leading to a change in its fluorescence intensity or wavelength.
Many xanthene-based fluorescent probes operate via a "turn-on" mechanism, where the probe is initially non-fluorescent (or weakly fluorescent) and becomes highly fluorescent upon binding to the target analyte. This often results in a high signal-to-noise ratio. The design strategies for these probes often focus on improving selectivity and sensitivity by introducing different recognition moieties.
Precursors for Complex Organic Synthesis
In addition to its applications in catalysis and sensor development, this compound and related structures serve as valuable precursors and building blocks in the synthesis of more complex molecules, particularly those with potential biological activity.
The synthesis of novel xanthene sulfonamide derivatives has been reported, with these compounds being considered important for the synthesis of more complex molecules nih.gov. The inherent reactivity of the xanthene and sulfonamide groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. For example, the amino group in an amino-xanthene can be readily reacted with various sulfonyl chlorides to produce a library of xanthene sulfonamide derivatives nih.gov. These derivatives can then be further modified or used as key intermediates in the total synthesis of natural products or designed bioactive compounds.
The field of organic synthesis heavily relies on the development of efficient methods to construct heterocyclic compounds, which are prevalent in pharmaceuticals and natural products beilstein-journals.org. The xanthene nucleus is a privileged heterocyclic scaffold, and functionalized derivatives like this compound provide a starting point for the synthesis of novel heterocyclic systems. The sulfonamide linkage can be stable under various reaction conditions, or it can be designed to be cleavable, serving as a protecting group for the amine functionality. The use of such versatile building blocks is central to drug discovery and the development of new chemical entities chemscene.com.
Future Directions and Emerging Research Avenues
Rational Design of Novel Analogues through Computational Chemistry
The rational design of novel analogues of N-(9H-Xanthen-9-yl)benzenesulfonamide, guided by computational chemistry, represents a significant and promising future direction. By leveraging in silico tools, researchers can predict the biological activity and pharmacokinetic properties of new derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with enhanced efficacy and specificity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate the structural features of a series of benzenesulfonamide (B165840) derivatives with their biological activities, it is possible to predict the potency of yet-to-be-synthesized analogues. nih.govnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are likely to influence activity. nih.gov This allows for the strategic placement of substituents on both the xanthene and benzenesulfonamide moieties to optimize interactions with a biological target.
Molecular docking simulations are another powerful tool for the rational design of this compound analogues. rsc.orgnih.govresearchgate.net These simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. For example, knowing that many sulfonamides target enzymes like carbonic anhydrases, docking studies can be employed to design xanthene-sulfonamide hybrids with improved inhibitory activity against specific isoforms, such as those implicated in cancer. nih.govworldscientific.com The insights gained from docking, such as key hydrogen bonds and hydrophobic interactions, can guide the design of new derivatives with complementary functionalities. nih.govnih.gov
The integration of molecular dynamics (MD) simulations can further refine these models by providing a dynamic picture of the ligand-protein complex, assessing its stability over time. worldscientific.com This comprehensive computational approach, combining QSAR, molecular docking, and MD simulations, will be instrumental in the development of next-generation this compound-based therapeutic agents.
Exploration of Undiscovered Reactivity and Transformative Processes
While the synthesis of various xanthene derivatives is well-documented, the exploration of the unique and potentially undiscovered reactivity of the this compound scaffold itself is a fertile area for future research. rsc.orgpnrjournal.comccspublishing.org.cn The C9 position of the xanthene core, bearing the sulfonamide group, is a key locus for novel chemical transformations.
Future research could focus on leveraging the C9-N bond as a linchpin for transformative reactions. For example, catalytic methods could be developed to cleave this bond, allowing the xanthene moiety to be used as a transferable group in organic synthesis. Conversely, the sulfonamide nitrogen could be further functionalized to introduce new chemical handles or to modulate the electronic properties of the xanthene ring system.
The development of novel catalytic systems for the functionalization of the xanthene backbone is another promising avenue. chemmethod.comresearchgate.net For instance, methods for the site-selective C-H functionalization of the aromatic rings of the xanthene moiety would enable the introduction of a wide range of substituents, leading to a diverse library of new analogues with potentially novel properties. mdpi.comsemanticscholar.org Electrochemical methods have also shown promise in tuning the benzylic C-H functionalization of xanthenes, offering a green and catalyst-free approach to new derivatives. mdpi.comsemanticscholar.org
Furthermore, the photocatalytic potential of the xanthene scaffold could be explored. Xanthene dyes are well-known for their photophysical properties, and it is conceivable that this compound derivatives could be designed to act as novel photoredox catalysts or photosensitizers. nih.gov Recent work on visible-light photocatalyzed skeletal rearrangements of related compounds to form highly functionalized xanthenes underscores the potential for discovering new, light-mediated transformative processes. nih.gov
Integration into Supramolecular Chemistry and Nanotechnology (Focus on Molecular Interactions)
The rigid, three-dimensional structure of the xanthene core makes this compound an attractive building block for supramolecular chemistry and nanotechnology. researchgate.net The future in this area lies in understanding and controlling the non-covalent interactions of individual molecules to create highly ordered, functional nano-architectures.
The self-assembly of xanthene derivatives into well-defined superstructures is a key area of interest. researchgate.net Research could focus on how modifications to the benzenesulfonamide moiety influence the packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of these assemblies. By tuning these interactions, it may be possible to create novel supramolecular polymers, gels, or liquid crystals with tailored properties. The formation of supramolecular nanotubes from self-assembling peptide amphiphiles provides a blueprint for how molecular design can control the morphology of nanostructures. nih.govnih.gov
In nanotechnology, xanthene-based materials are being explored for a variety of applications, including as fluorescent probes and phototheranostic agents. researchgate.netrsc.org this compound analogues could be designed as sensors, where the binding of an analyte to the sulfonamide group induces a change in the fluorescence of the xanthene moiety. The incorporation of xanthene derivatives into nanoparticles is another emerging trend, which can enhance their stability and bioavailability for applications in drug delivery and bioimaging. researchgate.net Furthermore, the unique photophysical properties of xanthene derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs) or other electronic materials.
The table below summarizes potential molecular interactions that could be exploited in the supramolecular assembly of this compound derivatives.
| Interaction Type | Potential Loci on the Molecule | Potential Application |
| Hydrogen Bonding | Sulfonamide N-H and O atoms | Formation of ordered chains or sheets |
| π-π Stacking | Aromatic rings of the xanthene and benzene (B151609) moieties | Stabilization of columnar or lamellar structures |
| Dipole-Dipole | Polar sulfonamide group | Control of molecular orientation in an electric field |
| Host-Guest | Xanthene cavity (in macrocyclic analogues) | Encapsulation of small molecules or ions |
Advanced Methodologies for Stereoselective Synthesis
The C9 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Given that the biological activity of chiral molecules is often enantiomer-dependent, the development of advanced methodologies for the stereoselective synthesis of this compound is a critical area of future research. nih.gov
While classical resolution techniques, such as the crystallization of diastereomeric salts, can be used to separate enantiomers, modern synthetic chemistry is increasingly focused on asymmetric catalysis. nih.gov This approach involves the use of a chiral catalyst to directly produce one enantiomer in excess, which is a more efficient and atom-economical strategy. Future work could focus on developing chiral Lewis acids or Brønsted acids to catalyze the enantioselective formation of the C9-N bond. rsc.org For example, chiral phosphoric acids have been successfully used in the tandem asymmetric Michael/cyclization to produce enantioenriched tetrahydroxanthenones. rsc.org
Another promising approach is the catalytic enantioselective functionalization of a pre-formed xanthene scaffold. This could involve the use of chiral transition metal catalysts to perform asymmetric C-H activation or other transformations on the xanthene ring system. numberanalytics.com The development of new chiral ligands will be crucial for achieving high levels of stereocontrol in these reactions. numberanalytics.com
The table below outlines some advanced methodologies that could be explored for the stereoselective synthesis of this compound and its derivatives.
| Methodology | Description | Potential Advantages |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High enantioselectivity, atom economy. |
| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction. | Well-established and reliable. |
| Enzyme-Catalyzed Reactions | Use of enzymes as biocatalysts to perform stereoselective transformations. | High specificity, mild reaction conditions. |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Applicable for both analytical and preparative scale. |
Deepening Mechanistic Understanding of Biological Interactions at the Atomic Level
A deeper understanding of how this compound and its analogues interact with biological targets at the atomic level is paramount for the development of new and improved therapeutic agents. acs.org While the general mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate (B1496061) synthase is well-known in bacteria, the specific interactions of this particular scaffold with its targets remain largely unexplored. nih.govnih.gov
X-ray crystallography is a powerful technique for visualizing the binding of a small molecule to a protein at atomic resolution. nih.govmdpi.com Future research should aim to obtain crystal structures of this compound analogues in complex with their biological targets, such as carbonic anhydrase or other enzymes. nih.gov These structures would provide invaluable information about the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and the role of water molecules in the active site. rsc.org Such insights are crucial for structure-based drug design. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for probing ligand-protein interactions in solution. nih.gov NMR can provide information on the dynamics of the complex, identify which parts of the molecule are in close contact with the protein, and determine binding affinities. acs.org For example, fluorine NMR can be used with fluorinated analogues to study their binding to target proteins. nih.gov
The combination of these experimental techniques with computational methods will provide a comprehensive, atomic-level understanding of the biological interactions of this compound. This knowledge will be instrumental in guiding the design of future analogues with improved potency, selectivity, and pharmacokinetic profiles.
Q & A
Basic: What are the recommended synthetic routes for N-(9H-Xanthen-9-yl)benzenesulfonamide, and how is purity validated?
This compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 9H-xanthen-9-amine with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted intermediates or byproducts . Mass spectrometry is employed to verify molecular weight consistency .
Basic: How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating crystal structures. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging intensity data from diffraction experiments. Hydrogen bonding and π-π stacking interactions between the xanthene and sulfonamide moieties are critical for stabilizing the crystal lattice .
Basic: What spectroscopic techniques characterize this compound’s electronic and molecular properties?
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹).
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (xanthene ring) and sulfonamide-linked CH groups.
- UV-Vis spectroscopy : Absorption bands in the 250–300 nm range correlate with the xanthene chromophore .
Advanced: How does this compound act as a selective FFA4/GPR120 antagonist?
The compound inhibits GPR120-mediated signaling by competing with endogenous ligands (e.g., linoleic acid). Experimental validation involves intracellular calcium mobilization assays in HEK293 cells transfected with FFA4 receptors. Dose-response curves (IC₅₀ values) and selectivity over related receptors (e.g., FFA1) are assessed using fluorometric imaging plate reader (FLIPR) systems .
Advanced: What computational methods predict the tautomeric stability of sulfonamide derivatives like this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates enol-imine/keto-amine tautomerization. Solvent effects are modeled using the polarizable continuum model (PCM). Thermodynamic parameters (ΔG, ΔH) and frontier molecular orbitals (HOMO/LUMO) predict tautomer stability and electronic transitions .
Advanced: How are contradictions in reported antagonist efficacy resolved?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., calcium vs. cAMP readouts) or cell line variability. Researchers should:
- Replicate experiments using standardized protocols (e.g., BRET for real-time GPCR activity).
- Validate receptor expression levels via qPCR or flow cytometry.
- Compare results with structurally related antagonists (e.g., TUG-891 for FFA4) to contextualize potency .
Advanced: What strategies optimize solubility for in vitro studies?
This compound is sparingly soluble in aqueous buffers. Strategies include:
- Co-solvents : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound.
- Micellar systems : Incorporate β-cyclodextrin or lipid-based carriers.
- pH adjustment : Test solubility in phosphate-buffered saline (pH 7.4) or acetate buffer (pH 5.0) .
Advanced: How is molecular docking used to study receptor-ligand interactions?
AutoDock Vina or Schrödinger Suite models the compound’s binding to FFA4. The xanthene ring occupies a hydrophobic pocket, while the sulfonamide group forms hydrogen bonds with residues like Arg99 and Tyr105. Binding affinities (ΔG values) are validated via mutagenesis studies .
Basic: What safety precautions are required when handling this compound?
- Use PPE (gloves, lab coat) to avoid dermal exposure.
- Work in a fume hood to prevent inhalation of DMSO solutions.
- Dispose of waste via approved chemical disposal protocols .
Advanced: How do solvent polarity and substituents affect its photophysical properties?
Solvatochromic shifts in fluorescence emission are studied using solvents of varying polarity (e.g., hexane vs. methanol). Electron-withdrawing groups on the sulfonamide enhance intersystem crossing, affecting quantum yields. Time-resolved spectroscopy quantifies excited-state lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
